molecular formula C14H18N2O4 B2650886 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1185051-01-7

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B2650886
CAS RN: 1185051-01-7
M. Wt: 278.308
InChI Key: JDWRMXHHABPHQB-UHFFFAOYSA-N
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Description

The compound “4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a complex organic molecule. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various techniques. The molecular weight can be calculated based on its molecular formula . Other properties such as solubility, melting point, boiling point, etc., can be determined experimentally.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • Synthetic Studies on Marine Drugs : Research has demonstrated the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, showcasing the potential utility of tert-butoxy carbonyl-protected intermediates in the structural-activity relationship studies of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).

  • Quinoxalines Synthesis : A study highlights the liquid- and solid-phase synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, indicating the role of tert-butoxy carbonyl groups in the efficient synthesis of quinoxaline derivatives (Attanasi et al., 2001).

  • Metal-free Alkoxycarbonylation : This research presents a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds, utilizing tert-butyl carbazate as a coupling reagent, which underlines the versatility of tert-butoxy carbonyl-protected intermediates in organic synthesis (Xie et al., 2019).

Applications in Material Science and Biochemistry

  • Polymer Synthesis from Renewable Carbon : The study discusses the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, highlighting the potential use of tert-butoxy carbonyl-protected intermediates in developing biotechnological processes for polymer synthesis (Rohwerder & Müller, 2010).

  • Novel Tert-butoxycarbonylation Reagent : Research introduces a novel tert-butoxycarbonylation reagent, providing a chemoselective method for the tert-butoxycarbonylation of acidic substrates. This advancement supports the broader application of tert-butoxy carbonyl groups in the modification of bioactive molecules (Saito et al., 2006).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-15-10-5-4-9(12(17)18)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRMXHHABPHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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